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Compound of Interest

Compound Name: Oxychelerythrine

Cat. No.: B131485

For Researchers, Scientists, and Drug Development Professionals

Introduction

Oxychelerythrine is a benzophenanthridine alkaloid, a class of natural products known for
their diverse biological activities. This guide provides a comprehensive overview of the
available physical and chemical properties of Oxychelerythrine, intended to serve as a
valuable resource for researchers and professionals in the fields of medicinal chemistry,
pharmacology, and drug development. While specific experimental data for Oxychelerythrine
is limited in publicly accessible databases, this document compiles the known information and
provides general experimental protocols for its analysis based on methods established for
structurally related alkaloids.

Physicochemical Properties

Oxychelerythrine is a derivative of chelerythrine, characterized by an additional keto group. Its
fundamental properties are summarized below.
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Property Value Source
Molecular Formula C21H17NOs [1]
Molecular Weight 363.36 g/mol [1]
Appearance Powder [1]
Melting Point 194-197 °C [1]

Soluble in Chloroform,
Solubility Dichloromethane, Ethyl [1]
Acetate, DMSO, Acetone

pKa (Predicted) -1.58 £ 0.20 [1]
Density (Predicted) 1.361 + 0.06 g/cm?3 [1]
Boiling Point (Predicted) 615.5+55.0 °C [1]

Note: Quantitative solubility data for Oxychelerythrine in various solvents are not readily
available in the literature. Experimental determination is recommended for specific applications.

Spectroscopic Properties

Detailed spectroscopic data for Oxychelerythrine are not widely published. This section
outlines the expected spectral characteristics and provides general experimental protocols for
acquiring this data.

UV-Visible (UV-Vis) Spectroscopy

Benzophenanthridine alkaloids typically exhibit characteristic UV-Vis absorption spectra due to
their extended conjugated systems.

Expected Absorption Maxima (Amax): Based on related compounds, Oxychelerythrine is
expected to show absorption maxima in the UV and visible regions. Specific Amax values in
solvents like methanol or ethanol need to be experimentally determined.

Experimental Protocol: Quantitative Analysis of Benzophenanthridine Alkaloids by UV-Vis
Spectrophotometry
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This protocol is a general guideline and may require optimization for Oxychelerythrine.
e Instrumentation: A double-beam UV-Vis spectrophotometer.

e Reagents:

[¢]

Oxychelerythrine standard of known purity.

[e]

Methanol (spectroscopic grade) or another appropriate solvent.

o

Phosphate buffer (pH 4.7).

[¢]

Bromocresol green (BCG) solution.

Chloroform.

[¢]

e Preparation of Standard Solutions:
o Prepare a stock solution of Oxychelerythrine in methanol (e.g., 100 pg/mL).

o From the stock solution, prepare a series of standard solutions of decreasing
concentrations.

o Complex Formation (for colorimetric assay):

o To a separatory funnel, add an aliquot of the standard or sample solution.

o Add 5 mL of pH 4.7 phosphate buffer and 5 mL of BCG solution.

o Shake the mixture and extract the formed complex with chloroform.

o Collect the chloroform layer in a volumetric flask and dilute to the mark with chloroform.
e Measurement:

o Record the absorbance of the standard and sample solutions at the wavelength of
maximum absorption (Amax), which should be determined by scanning the spectrum of a
standard solution. For the BCG complex of some alkaloids, this is around 470 nm[2][3].
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e Quantification:

o Construct a calibration curve by plotting the absorbance of the standard solutions against
their concentrations.

o Determine the concentration of Oxychelerythrine in the sample solution from the
calibration curve.

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H and 3C NMR spectroscopy are essential for the structural elucidation of Oxychelerythrine.
While specific spectral assignments for Oxychelerythrine are not available, data for related
benzophenanthridine alkaloids can provide an indication of the expected chemical shifts.

Expected *H-NMR Chemical Shifts (in CDCls): Aromatic protons are expected in the range of o
7.0-9.0 ppm. Methoxy and N-methyl protons would appear in the upfield region, typically
around 6 3.5-4.5 ppm.

Expected 3C-NMR Chemical Shifts (in CDCIs): Carbonyl carbons are expected to resonate
downfield (& > 160 ppm). Aromatic and quaternary carbons will appear in the  100-160 ppm
region, while methoxy and N-methyl carbons will be in the upfield region (& 50-65 ppm).

Experimental Protocol: NMR Analysis of Benzophenanthridine Alkaloids
e Sample Preparation:

o Dissolve 5-10 mg of the purified Oxychelerythrine sample in approximately 0.6-0.7 mL of
a deuterated solvent (e.g., CDCls, DMSO-de) in a clean, dry NMR tube[4][5].

o Ensure the sample is fully dissolved; sonication may be used to aid dissolution.

o Add a small amount of a reference standard, such as tetramethylsilane (TMS), if not
already present in the solvent.

 Instrumentation: A high-field NMR spectrometer (e.g., 400 MHz or higher).

o Data Acquisition:
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o Acquire a *H NMR spectrum.
o Acquire a broadband proton-decoupled 13C NMR spectrum.

o To aid in structural assignment, 2D NMR experiments such as COSY (Correlated
Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC
(Heteronuclear Multiple Bond Correlation) should be performed.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern
of Oxychelerythrine, which is crucial for its identification and structural confirmation.

Expected Fragmentation Pattern: The molecular ion peak [M+H]* would be expected at m/z
364.37. Common fragmentation pathways for benzophenanthridine alkaloids involve the loss of
methyl groups (*CHs) from methoxy or N-methyl moieties, and cleavage of the heterocyclic
rings[6].

Experimental Protocol: LC-MS/MS Analysis of Benzophenanthridine Alkaloids

 Instrumentation: A liquid chromatography system coupled to a tandem mass spectrometer
(e.g., Q-TOF or Triple Quadrupole) with an electrospray ionization (ESI) source.

e Sample Preparation:

o Dissolve the Oxychelerythrine sample in a suitable solvent compatible with the mobile
phase (e.g., methanol or acetonitrile).

o Filter the sample through a 0.22 um syringe filter before injection.

e Chromatographic Conditions:

[¢]

Column: A C18 reversed-phase column is commonly used.

[¢]

Mobile Phase: A gradient of water (often with 0.1% formic acid) and acetonitrile or
methanol.

[¢]

Flow Rate: Typical flow rates are in the range of 0.2-0.5 mL/min.
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e Mass Spectrometry Conditions:
o lonization Mode: Positive ion mode is typically used for alkaloids.
o MS Scan: Acquire full scan MS data to identify the molecular ion.

o MS/MS Scan: Perform product ion scans on the molecular ion of interest to obtain the
fragmentation pattern. Collision-induced dissociation (CID) is used to induce

fragmentation.

Synthesis

Oxychelerythrine can be synthesized from readily available starting materials. A reported
synthesis involves a lithiated toluamide-benzonitrile cycloaddition reaction in 6 steps[7].

General Synthetic Workflow: While the detailed step-by-step protocol from the primary literature
is not fully available in the abstract, the general workflow can be conceptualized as follows:
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>
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\
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Click to download full resolution via product page

Caption: General workflow for the synthesis of Oxychelerythrine.

Biological Activity and Potential Signhaling Pathways

Oxychelerythrine has been reported to exhibit cytotoxic activity against P-388 and HT-29 cell
lines, as well as antifeeding activities and the ability to enhance antibiotic susceptibility in S.
aureus[1]. The precise mechanisms of action and the signaling pathways involved are not well-
elucidated for Oxychelerythrine itself. However, based on the activities of the closely related
and well-studied benzophenanthridine alkaloid, chelerythrine, potential signaling pathways can

© 2025 BenchChem. All rights reserved. 6/11 Tech Support


https://www.benchchem.com/product/b131485?utm_src=pdf-body
https://www.rsc.org/suppdata/gc/c4/c4gc00522h/c4gc00522h1.pdf
https://www.benchchem.com/product/b131485?utm_src=pdf-body-img
https://www.benchchem.com/product/b131485?utm_src=pdf-body
https://www.benchchem.com/product/b131485?utm_src=pdf-body
https://www.rsc.org/suppdata/c5/ra/c5ra21354a/c5ra21354a1.pdf
https://www.benchchem.com/product/b131485?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b131485?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory
Check Availability & Pricing

be hypothesized. Chelerythrine is known to induce apoptosis and affect key signaling cascades
such as the NF-kB and MAPK pathways[8][9].

Hypothesized Apoptosis Signhaling Pathway

Chelerythrine is known to induce apoptosis through the mitochondrial pathway[9]. It is plausible
that Oxychelerythrine may share a similar mechanism.
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Caption: Hypothesized intrinsic apoptosis pathway induced by Oxychelerythrine.

Hypothesized Effect on NF-kB Signaling Pathway

Many natural compounds exert their anti-inflammatory and anti-cancer effects by modulating
the NF-kB pathway. Oxymatrine, another alkaloid, has been shown to prevent NF-kB nuclear

translocation[2].
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Caption: Hypothesized inhibition of the NF-kB signaling pathway by Oxychelerythrine.
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Hypothesized Effect on MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway is crucial in regulating cell proliferation,
differentiation, and apoptosis. Chelerythrine has been shown to activate the ERK MAPK
pathway, leading to apoptosis in some cancer cells[8].
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Caption: Hypothesized activation of the MAPK/ERK pathway by Oxychelerythrine.

Conclusion

Oxychelerythrine is a promising benzophenanthridine alkaloid with demonstrated cytotoxic
and other biological activities. This guide has summarized the currently available
physicochemical data and provided standardized experimental protocols for its further
characterization. Significant research opportunities exist to fill the gaps in our knowledge,
particularly in obtaining detailed spectroscopic data, elucidating its crystal structure, optimizing
its synthesis, and definitively identifying the signaling pathways through which it exerts its
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biological effects. Such studies will be crucial for unlocking the full therapeutic potential of
Oxychelerythrine.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUQO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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